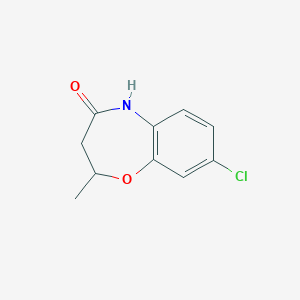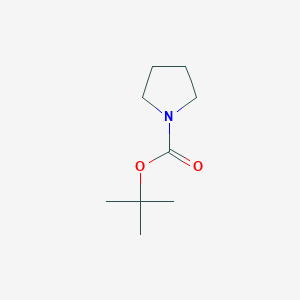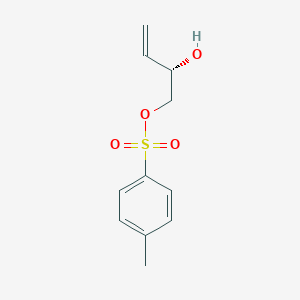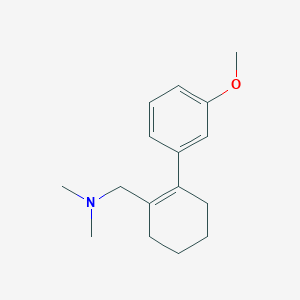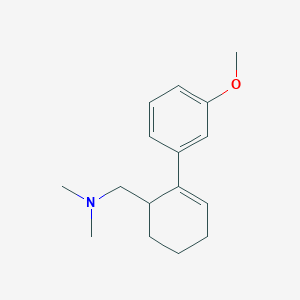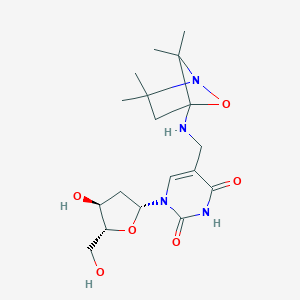
Dumpda
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dumpda is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is known for its unique properties and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of Dumpda is not well understood, but it is believed to involve the formation of a reactive intermediate that can undergo various reactions. This intermediate can react with other compounds, such as nucleophiles or electrophiles, to form new compounds. Dumpda can also undergo oxidation or reduction reactions to form other compounds.
Efectos Bioquímicos Y Fisiológicos
Dumpda has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. Dumpda has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Dumpda in lab experiments is its unique properties, which can allow researchers to study various reactions and processes. Dumpda can also be used as a building block for the synthesis of other compounds, which can be useful in drug discovery. However, one of the limitations of using Dumpda is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for Dumpda research. One area of interest is the development of new synthetic methods for Dumpda and its derivatives. Another area of interest is the study of Dumpda's potential applications in drug discovery and development. Dumpda's unique properties make it a promising candidate for the development of new drugs. Additionally, there is potential for Dumpda to be used in the development of new materials, such as polymers and catalysts. Finally, there is potential for Dumpda to be used in the study of enzyme-catalyzed reactions and other biochemical processes.
Métodos De Síntesis
The synthesis method of Dumpda involves the reaction of 2,3-dimethyl-1,3-butadiene with sulfuric acid. This reaction produces a mixture of isomers, which can be separated using column chromatography. The resulting compound is a white crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Dumpda has been used in various scientific research applications, including the study of organic chemistry, biochemistry, and pharmacology. This compound has been shown to have unique properties that make it useful in these fields. For example, Dumpda can be used as a building block for the synthesis of other compounds, and it can also be used to study enzyme-catalyzed reactions.
Propiedades
Número CAS |
132723-74-1 |
|---|---|
Nombre del producto |
Dumpda |
Fórmula molecular |
C18H28N4O6 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[[(2,2,6,6-tetramethyl-5-oxa-1-azabicyclo[2.1.1]hexan-4-yl)amino]methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H28N4O6/c1-16(2)9-18(17(3,4)22(16)28-18)19-6-10-7-21(15(26)20-14(10)25)13-5-11(24)12(8-23)27-13/h7,11-13,19,23-24H,5-6,8-9H2,1-4H3,(H,20,25,26)/t11-,12+,13+,18?/m0/s1 |
Clave InChI |
HQTYIWXILSECNP-ZEWPLCRBSA-N |
SMILES isomérico |
CC1(CC2(C(N1O2)(C)C)NCC3=CN(C(=O)NC3=O)[C@H]4C[C@@H]([C@H](O4)CO)O)C |
SMILES |
CC1(CC2(C(N1O2)(C)C)NCC3=CN(C(=O)NC3=O)C4CC(C(O4)CO)O)C |
SMILES canónico |
CC1(CC2(C(N1O2)(C)C)NCC3=CN(C(=O)NC3=O)C4CC(C(O4)CO)O)C |
Sinónimos |
5-(((2,2,5,5-tetramethyl-1-oxy-3-pyrrolidinyl)amino)methyl)-2'-deoxyuridine DUMPDA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B140205.png)
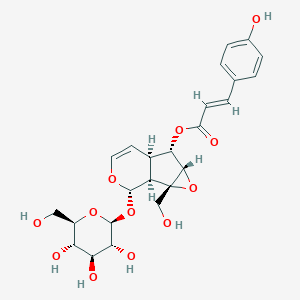
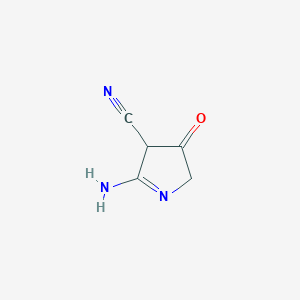
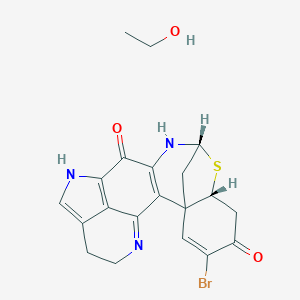
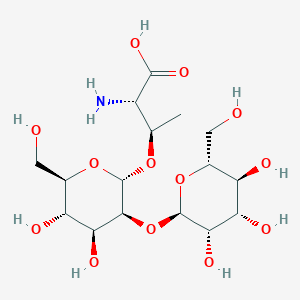
![5,6-Dihydroindolo[1,2-c]quinazoline](/img/structure/B140221.png)

